molecular formula C11H15BrN2O B8522819 5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline

5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline

Cat. No.: B8522819
M. Wt: 271.15 g/mol
InChI Key: BAZLSHXXAQZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6,13H2

InChI Key

BAZLSHXXAQZYKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck flask was charged with 5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene (see Working Example 18-1) (3.54 g, 11.8 mmol) and 10% aqueous acetic acid solution (65 mL), after which electrolytic iron (6.56 g, 118 mmol) was added and this was refluxed with stirring for 15 minutes. After this was allowed to cool to room temperature, the insoluble material was filtered off through Celite, and this same layer was further washed with 10% aqueous acetic acid solution (65 mL). The filtrate and the wash solutions were combined and then successively extracted with ethyl acetate (approx. 50 mL, 4 times), washed with distilled water (30 mL), and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and further drying under reduced pressure yielded the title compound (2.72 g, 85.4% yield) as a pale yellow solid.
Name
5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
6.56 g
Type
catalyst
Reaction Step Two
Yield
85.4%

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